N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide
Description
This compound (C₂₂H₃₀N₄O₄, MW 414.50) features a furan-2-yl group linked to a piperazine ring substituted with a 4-methoxyphenyl moiety. The ethanediamide backbone is functionalized with a 2-methoxyethyl group at one terminus and the furan-piperazine-ethyl chain at the other .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-29-15-9-23-21(27)22(28)24-16-19(20-4-3-14-31-20)26-12-10-25(11-13-26)17-5-7-18(30-2)8-6-17/h3-8,14,19H,9-13,15-16H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWHOCANCQIIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to interact with their targets in a way that modulates the target’s function. This interaction can lead to changes in cellular processes and can result in various biological effects.
Biochemical Pathways
It is known that indole derivatives can influence a broad range of biochemical pathways due to their ability to interact with multiple targets. The downstream effects of these interactions can vary widely and can lead to a range of biological activities.
Result of Action
Based on the broad-spectrum biological activities of similar indole derivatives, it can be inferred that the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethanediamide Derivatives with Varied Substituents
The following table summarizes key analogs and their distinguishing features:
Key Observations :
- Receptor Targeting: Pyridinylmethyl () and diethylaminoethyl () substituents may enhance interactions with cationic binding pockets in receptors like 5-HT₁A or σ₁, as seen in related piperazine derivatives .
Piperazine-Containing Analogues in Pharmacology
Serotonin Receptor Antagonists
Compounds such as p-MPPI and p-MPPF () demonstrate that 4-(2'-methoxyphenyl)piperazine derivatives act as competitive 5-HT₁A antagonists. While the target compound lacks the iodobenzamido or fluorobenzamido groups critical for 5-HT₁A affinity, its furan and methoxyphenyl groups may confer selectivity for other receptor subtypes (e.g., D₂-like dopamine receptors) .
Anti-Inflammatory Thiazole-Piperazine Hybrids
Compounds 13–18 () incorporate piperazine moieties with thiazole cores, showing inhibitory activity against matrix metalloproteinases (MMPs). Although structurally distinct from the target compound, these analogs highlight the role of piperazine in enhancing solubility and binding to enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
